

Comparative In Silico Docking Analysis of Piperazine Derivatives Targeting Key Proteins

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Compound of Interest

Compound Name: **1-Ethyl-4-(4-nitrophenyl)piperazine**

Cat. No.: **B049478**

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A detailed guide for researchers, scientists, and drug development professionals on the virtual screening and interaction analysis of substituted piperazine compounds. This document provides a comparative analysis of their potential efficacy against various biological targets, supported by quantitative data and standardized experimental protocols.

While specific in silico docking studies for **1-Ethyl-4-(4-nitrophenyl)piperazine** are not extensively available in the public domain, the broader class of piperazine derivatives has been the subject of numerous computational studies. Piperazine and its analogues are recognized as versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. [1][2] This guide presents a representative comparison based on published data for various functionalized piperazine compounds, offering insights into their interactions with key protein targets implicated in different disease pathways. The methodologies and data presentation herein serve as a template for evaluating novel piperazine derivatives like **1-Ethyl-4-(4-nitrophenyl)piperazine**.

Comparative Docking Performance of Piperazine Derivatives

The following table summarizes the binding affinities and inhibitory concentrations of representative piperazine derivatives against various protein targets, as reported in different computational and experimental studies. This data provides a quantitative basis for comparing the potential efficacy of different substitutions on the piperazine core.

Compo und/Derivative	Target Protein	PDB ID	Binding Affinity (kcal/mol)	IC50 (µM)	Reference Compound	Reference Binding Affinity (kcal/mol)	Reference IC50 (µM)
Ciprofloxacin	S. aureus DNA gyrase	1KZN	-	-	Ciprofloxacin	-	-
Hybrid 2b							
Ciprofloxacin	S. aureus DNA gyrase	1KZN	-	-	Ciprofloxacin	-	-
Hybrid 5a							
Substituted Piperazine 1d	Acetylcholinesterase (AChE)		-	2.23	-	-	-
Substituted Piperazine 3c	Acetylcholinesterase (AChE)		-	1.05	-	-	-
Piperazine Derivative	Urease	-	-	1.1 ± 0.01	Thiourea	-	21.30 ± 1.10
Naphthalimide-Piperazine SA2	Carbonic Anhydrase IX (CAIX)	-	-8.39	-	SLC-0111	-	-
Naphthalimide-Piperazine SA4	Carbonic Anhydrase IX (CAIX)	-	-	-	SLC-0111	-	-

Naphthali	Carbonic	-	-	-
mide-	Anhydras	-	SLC-	-
Piperazin	e IX	-	0111	-
e SA5	(CAIX)	-	-	-

Naphthali	Carbonic	-	-	-
mide-	Anhydras	-	SLC-	-
Piperazin	e IX	-	0111	-
e SA7	(CAIX)	-	-	-

2-(4-				
allylpiper				
azin-1-				
yl)-1-(1-	E. coli			
(4-	(Target:	1KZN	-5.53	-
nitrophen	DNA			
yl)-1H-	gyrase B)			
tetrazol-				
5-				
yl)ethano				
ne				

2-(4-				
allylpiper	C.			
azin-1-	albicans			
yl)-1-(1-	(Target:			
(4-	Lanoster			
nitrophen	ol 14-	1AI9	-0.72	-
yl)-1H-	alpha			
tetrazol-	demethyl			
5-	ase)			
yl)ethano	ne			

Note: The binding affinities and IC50 values are extracted from multiple sources and may have been determined under different experimental and computational conditions.

Experimental Protocols

A standardized protocol for in silico molecular docking is crucial for reproducibility and valid comparison. The following methodology represents a typical workflow employed in the docking studies of piperazine derivatives.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structure of the piperazine derivative is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then energetically minimized using a suitable force field (e.g., MMFF94). For **1-Ethyl-4-(4-nitrophenyl)piperazine**, the structure can be obtained from chemical databases such as PubChem.^[3]
- **Protein Preparation:** The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).^[4] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relax any steric clashes.

2. Molecular Docking Simulation:

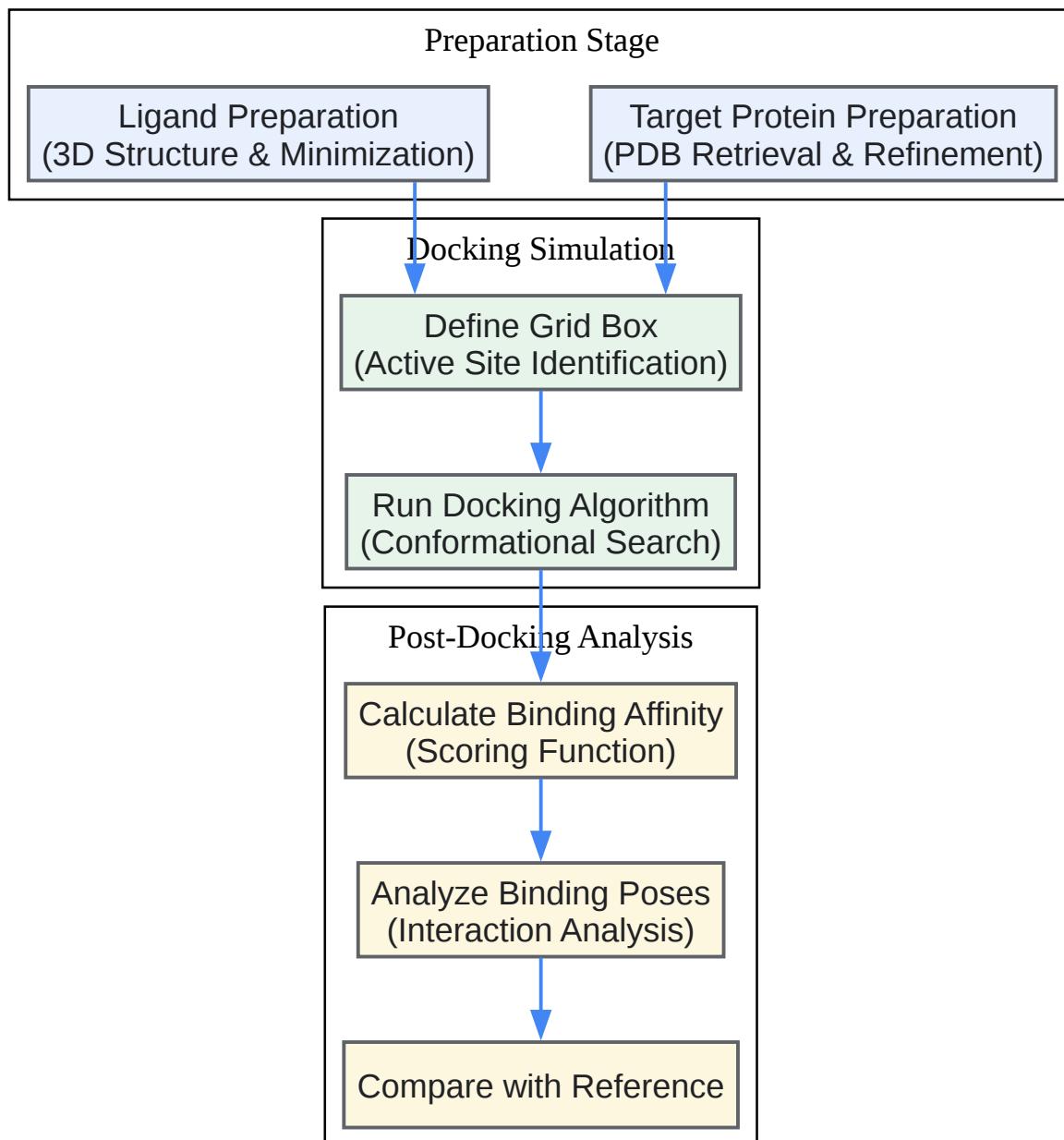
- **Software:** Autodock Vina, PyRx, or similar software is commonly used for molecular docking simulations.^[4]
- **Grid Box Definition:** A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid box are crucial parameters that need to be optimized for each target.
- **Docking Algorithm:** The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.
- **Scoring Function:** The binding affinity of the ligand-protein complex is estimated using a scoring function that calculates the free energy of binding. The results are typically reported in kcal/mol, with more negative values indicating a stronger binding affinity.^{[5][6]}

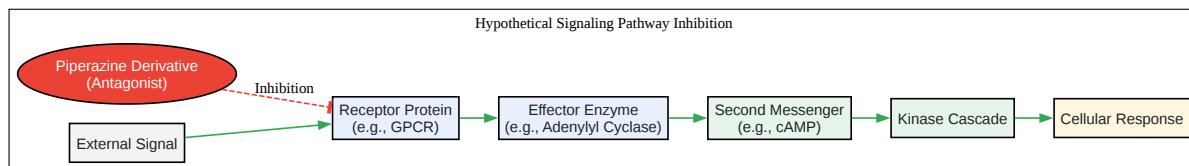
3. Analysis of Docking Results:

- Binding Pose Analysis: The top-ranked docking poses are visualized to analyze the interactions between the ligand and the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
- Comparison with Reference Compounds: The docking score and binding mode of the test compound are compared with those of a known inhibitor or the natural substrate of the target protein to validate the docking protocol and assess the potential of the test compound.

Visualizing Molecular Docking and Biological Pathways

To better understand the computational workflow and the biological context of the target proteins, the following diagrams have been generated using Graphviz.



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